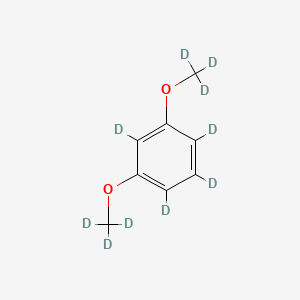
1,3-Bis(methoxy-d3)benzene-2,4,5,6-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-DIMETHOXYBENZENE-D10 is an isotopically labeled compound, specifically a deuterated form of 1,3-dimethoxybenzene. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology. The molecular formula of 1,3-DIMETHOXYBENZENE-D10 is C8D10O2, and it is often used as a tracer in studies involving metabolic pathways and reaction mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-DIMETHOXYBENZENE-D10 can be synthesized through the deuteration of 1,3-dimethoxybenzene. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific reaction conditions. One common method involves the use of a palladium catalyst to facilitate the exchange reaction .
Industrial Production Methods
Industrial production of 1,3-DIMETHOXYBENZENE-D10 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient deuteration. The reaction conditions are optimized to ensure maximum yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-DIMETHOXYBENZENE-D10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different deuterated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are commonly used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield deuterated quinones, while substitution reactions can produce various deuterated aromatic compounds .
Aplicaciones Científicas De Investigación
1,3-DIMETHOXYBENZENE-D10 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate isotopic effects.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes
Mecanismo De Acción
The mechanism of action of 1,3-DIMETHOXYBENZENE-D10 involves its role as a tracer molecule. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in the reactions and processes being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethoxybenzene: Another isomer of dimethoxybenzene with different substitution patterns.
1,4-Dimethoxybenzene: Also an isomer with methoxy groups at different positions on the benzene ring.
Methyl isoeugenol: A related compound with similar functional groups but different structural arrangement
Uniqueness
1,3-DIMETHOXYBENZENE-D10 is unique due to its deuterated nature, which makes it particularly valuable in studies requiring isotopic labeling. Its specific substitution pattern also distinguishes it from other isomers, providing unique reactivity and applications in scientific research .
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
148.22 g/mol |
Nombre IUPAC |
1,2,3,5-tetradeuterio-4,6-bis(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D |
Clave InChI |
DPZNOMCNRMUKPS-ZGYYUIRESA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])OC([2H])([2H])[2H])[2H])OC([2H])([2H])[2H])[2H] |
SMILES canónico |
COC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


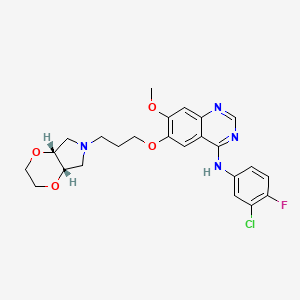
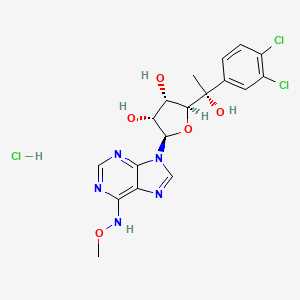
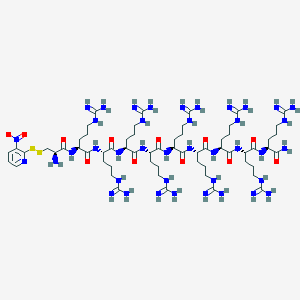
![7-[(1R)-2-[2-[2-fluoro-5-[[4-(2-propan-2-yl-1,3-thiazole-5-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]methyl]phenyl]ethylamino]-1-hydroxyethyl]-4-hydroxy-3H-1,3-benzothiazol-2-one](/img/structure/B15139225.png)
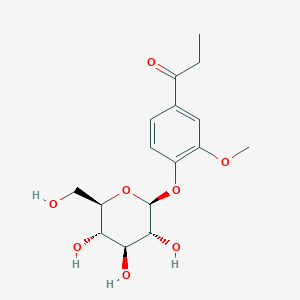
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
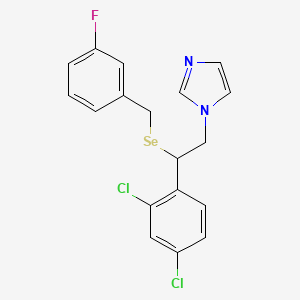

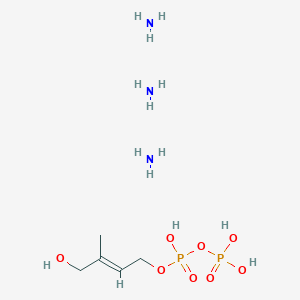
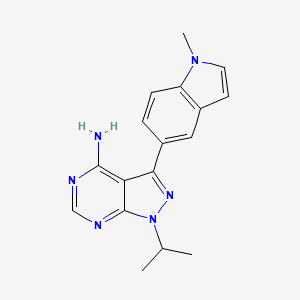
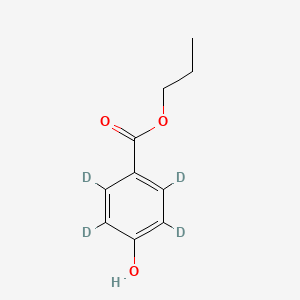
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)

